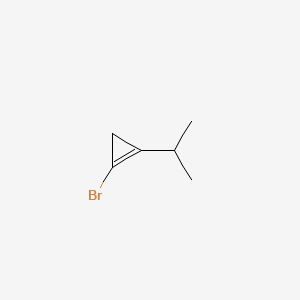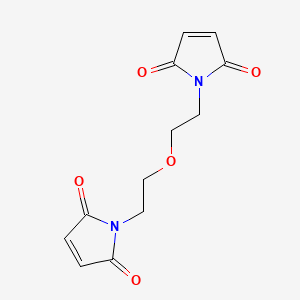
1,2-Diphenylethene-1,2-dithiolate;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylethene-1,2-dithiolate;nickel is a nickel(II) complex with a square planar geometry. This compound is known for its unique electrical conductivity properties in the solid state, making it a subject of interest in material science and chemistry .
Métodos De Preparación
The synthesis of 1,2-Diphenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel(II) salts with 1,2-diphenylethene-1,2-dithiolate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Análisis De Reacciones Químicas
1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Aplicaciones Científicas De Investigación
1,2-Diphenylethene-1,2-dithiolate;nickel has several scientific research applications:
Material Science: Its electrical conductivity properties make it useful in the development of conductive materials and semiconductors.
Chemistry: The compound is studied for its unique reactivity and coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .
Comparación Con Compuestos Similares
1,2-Diphenylethene-1,2-dithiolate;nickel can be compared with other nickel(II) dithiolene complexes, such as bis(dithiobenzil)nickel(II) and di(naphthalen-2-yl)-1,2-diphenylethene-based compounds. These compounds share similar structural features but may differ in their electronic properties and reactivity. The unique aspect of this compound lies in its specific electrical conductivity and semiconductive behavior .
Propiedades
Fórmula molecular |
C28H20NiS4-4 |
|---|---|
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
1,2-diphenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4 |
Clave InChI |
LJISAPFYPQSNRX-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




